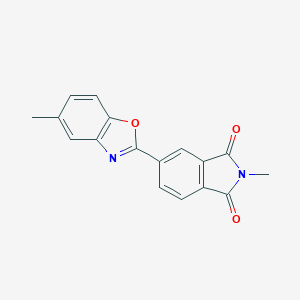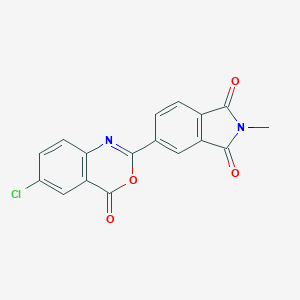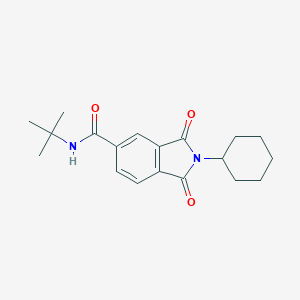![molecular formula C28H16F4N2O6 B303199 N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFPF and is synthesized using a specific method that involves several steps. The purpose of
Wirkmechanismus
The mechanism of action of TFPF is not fully understood. However, it has been suggested that TFPF may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
TFPF has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TFPF inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that TFPF has anti-inflammatory effects in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
TFPF has several advantages and limitations for lab experiments. Its synthetic method is well-established, making it readily available for research purposes. TFPF is also stable under normal lab conditions, making it easy to handle and store. However, TFPF is relatively expensive compared to other compounds, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for research on TFPF. One potential area of research is to further investigate its anti-inflammatory and anti-tumor properties in vivo. Another area of research is to study the potential use of TFPF as a therapeutic agent for the treatment of other inflammatory diseases such as multiple sclerosis. Additionally, research could focus on developing new derivatives of TFPF with improved pharmacological properties.
Synthesemethoden
TFPF is synthesized using a specific method that involves several steps. The first step involves the preparation of 2,3,5,6-tetrafluoro-4-(2-hydroxyphenoxy)phenol, which is then reacted with 2-(2-furoylamino)phenol in the presence of a base to form 2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenol. This intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to form N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-methoxyphenylamine. The final step involves the reaction of this intermediate with furfurylamine in the presence of a base to form TFPF.
Wissenschaftliche Forschungsanwendungen
TFPF has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-proliferative properties. TFPF has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been studied for its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide |
|---|---|
Molekularformel |
C28H16F4N2O6 |
Molekulargewicht |
552.4 g/mol |
IUPAC-Name |
N-[2-[2,3,5,6-tetrafluoro-4-[2-(furan-2-carbonylamino)phenoxy]phenoxy]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C28H16F4N2O6/c29-21-23(31)26(40-18-10-4-2-8-16(18)34-28(36)20-12-6-14-38-20)24(32)22(30)25(21)39-17-9-3-1-7-15(17)33-27(35)19-11-5-13-37-19/h1-14H,(H,33,35)(H,34,36) |
InChI-Schlüssel |
WXIRKWOYYOPUFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CO5)F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CO5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)

![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)



![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)

